![molecular formula C21H21FN2O4S2 B2432827 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide CAS No. 1251595-14-8](/img/structure/B2432827.png)
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C21H21FN2O4S2. It has an average mass of 448.531 Da and a monoisotopic mass of 448.092682 Da . This compound is a versatile material with potential applications in various fields such as medicine, chemistry, and material science.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C21H21FN2O4S2. It has an average mass of 448.531 Da and a monoisotopic mass of 448.092682 Da .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Benzothiophene carboxamide derivatives, including structures related to "3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide," have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase (PfENR). These compounds show promise in the development of antimalarial agents due to their inhibitory effects, with one derivative demonstrating significant potency with an IC50 of 115 nM for purified PfENR. The study suggests these inhibitors exhibit competitive kinetics with cofactor and uncompetitive kinetics with the substrate, highlighting their potential in antimalarial therapy T. Banerjee et al., 2011.
Carbonic Anhydrase Inhibition
Research on aromatic sulfonamide inhibitors, closely related to the sulfamoyl moiety in "3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide," has shown that these compounds can effectively inhibit several carbonic anhydrase (CA) isoenzymes. These inhibitors display nanomolar half-maximal inhibitory concentrations (IC50) across various CA isoenzymes, indicating their potential for treating conditions associated with altered CA activity C. Supuran et al., 2013.
Synthesis and Characterization
The synthesis and characterization of thiophene derivatives are crucial for understanding their chemical behavior and potential applications. Studies involving the synthesis of thiophene carboxamide derivatives have contributed to a broader comprehension of their chemical properties, further supporting their research and development in medicinal chemistry and other scientific fields S. Nagaraju et al., 2018.
Enzyme-mediated Cell Adhesion Inhibition
Compounds structurally related to "3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide" have been explored for their ability to inhibit enzyme-mediated cell adhesion. Specifically, benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides have been found to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This inhibition suggests potential applications in treating inflammatory conditions D. Boschelli et al., 1995.
Eigenschaften
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c1-3-28-17-10-8-16(9-11-17)24(2)30(26,27)19-12-13-29-20(19)21(25)23-14-15-6-4-5-7-18(15)22/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXICRHWAMBDFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

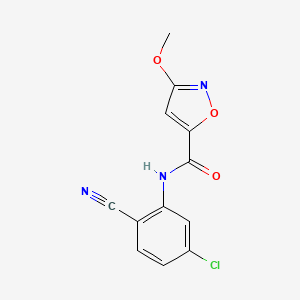
![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)
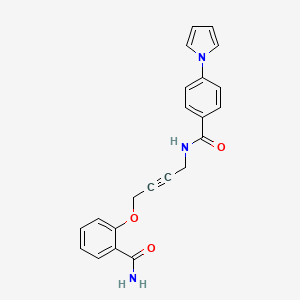
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)
![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)
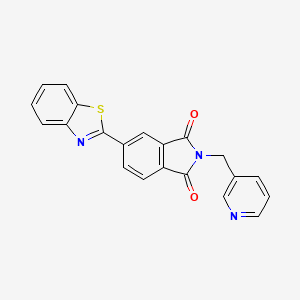
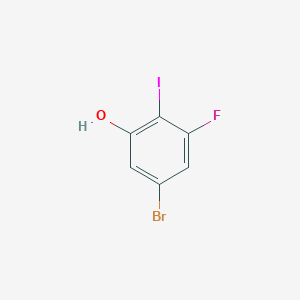
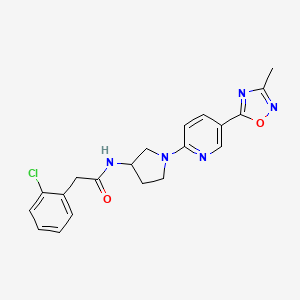
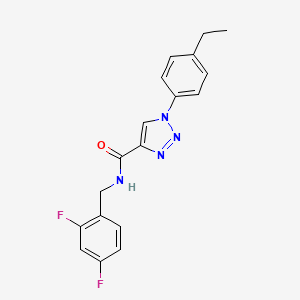
![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)
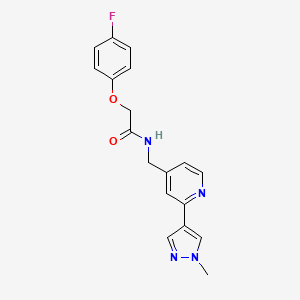
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)